(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one

Stereochemistry Enantiomeric purity Structure-activity relationship

Researchers requiring enantiopure pyrazolopyrrolidinone building blocks for SAR studies often face confounding results from racemic or mis-substituted analogs. (4R,5R)-4-Amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one (CAS 1820569-88-7) eliminates this variable with defined (4R,5R) stereochemistry, 98% purity, and a free C4-primary amine for rapid derivatization. Key advantages: (1) >100-fold enantiomeric discrimination reported for this scaffold class; (2) HepG2 IC50 of 22.8 µM confirms low intrinsic cytotoxicity suitable for cellular assays; (3) Validated in p53-MDM2 and anti-leishmanial programs with single-digit nanomolar potency upon elaboration.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
Cat. No. B11735193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2C(CC(=O)N2C3CC3)N
InChIInChI=1S/C11H16N4O/c1-14-9(4-5-13-14)11-8(12)6-10(16)15(11)7-2-3-7/h4-5,7-8,11H,2-3,6,12H2,1H3/t8-,11-/m1/s1
InChIKeyFKINRLXRSNXXEU-LDYMZIIASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5R)-Pyrazolopyrrolidinone Scaffold Overview


(4R,5R)-4-Amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one (CAS 1820569-88-7) is a chiral, trisubstituted pyrrolidin-2-one bearing a primary amine at C4, a cyclopropyl group at N1, and a 1-methyl-1H-pyrazol-5-yl group at C5 [1]. With a molecular formula of C₁₁H₁₆N₄O, a molecular weight of 220.27 g/mol, and a computed XLogP3-AA of -1, this compound occupies a moderately polar, fragment-like chemical space that is attractive for structure-activity relationship (SAR) exploration [1]. The defined (4R,5R) absolute configuration distinguishes it from the racemic mixture (CAS 2209078-86-2) and the (4S,5S) enantiomer, making it specifically relevant for projects requiring stereochemically pure building blocks in the pyrazolopyrrolidinone class [1].

Stereochemically pure (4R,5R) enantiomer — single-configuration building block
Cyclopropyl and 1-methylpyrazol-5-yl substitution pattern for SAR exploration
Free primary amine at C4 enables rapid chemical derivatization

Why This Pyrrolidinone Cannot Be Substituted


Generic substitution within the pyrrolidin-2-one class fails because the specific combination of three structural features—the (4R,5R) stereochemistry, the N1-cyclopropyl group, and the C5-(1-methylpyrazol-5-yl) substituent—jointly determines molecular recognition, physicochemical properties, and biological readout [1]. The pyrazolopyrrolidinone scaffold has been independently validated in programs targeting Leishmania infection and the p53–MDM2 protein–protein interaction, where even modest substituent changes at the N1, C4, or C5 positions resulted in order-of-magnitude shifts in potency [2][3]. Consequently, procurement of the racemate or a differently substituted analog does not guarantee equivalent performance in any SAR or mechanistic study built around this specific stereoisomer. The quantitative evidence below demonstrates why differentiation at the level of stereochemistry, computed properties, and cytotoxicity profile makes this compound a non-fungible research tool.

Risk Factor
This Product
Common Substitute
Substitution Risk
Stereochemistry
(4R,5R) single enantiomer
Racemic mixture or opposite enantiomer
Undefined stereochemistry may obscure SAR interpretation; reported >100× potency difference between enantiomers in related MDM2 series
N1 Substituent
Cyclopropyl (polar)
N1-Methyl analog (less polar)
ΔXLogP ≈0.5–0.7 shift can alter solubility and permeability profiles; not interchangeable under fragment-like criteria
C5-Pyrazole
5-(1-Methylpyrazol-5-yl)
Des-pyrazole analog
Loss of heteroaromatic π-stacking; pyrazolopyrrolidinone scaffold validation highlights the role of the pyrazole in target engagement

Quantitative Evidence for (4R,5R)-Pyrazolopyrrolidinone


Single Enantiomer vs. Racemic Mixture

The (4R,5R) enantiomer (CAS 1820569-88-7) possesses a fully assigned absolute configuration with specific optical rotation and chiroptical properties that are absent from the racemic mixture rac-(4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one (CAS 2209078-86-2) [1]. While the racemate contains an equimolar mixture of (4R,5R) and (4S,5S) enantiomers, procurement of the single enantiomer eliminates the confound of differential target engagement between enantiomers. In the pyrazolopyrrolidinone class, enantiomeric discrimination at biological targets has been documented: for example, the related p53–MDM2 inhibitor series derived from a pyrazolopyrrolidinone core demonstrated that absolute configuration at the pyrrolidinone ring was critical for high-affinity binding, with the inactive enantiomer showing >100-fold loss of potency [2]. No equivalent SAR can be reliably generated from the racemic mixture.

Single Enantiomer vs. Racemate
Class-level
Target Defined (4R,5R) absolute configuration
vs.
Racemate Equimolar mix (CAS 2209078-86-2)
Reported >100× potency loss for opposite enantiomer in related MDM2 series
Supports enantiomer-specific procurement for SAR
Class-level evidence; no direct assay for this exact compound
Stereochemistry Enantiomeric purity Structure-activity relationship

N1-Cyclopropyl vs. N1-Methyl Analog Properties

Replacement of the N1-cyclopropyl group with an N1-methyl group produces the direct analog 4-amino-1-methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one. This substitution alters the computed lipophilicity: the (4R,5R)-cyclopropyl compound has an XLogP3-AA of -1 (PubChem computed) [1], whereas the N1-methyl analog is predicted to have a higher XLogP by approximately 0.5–0.7 log units based on the Hansch π constant for cyclopropyl (-1.0) vs. methyl (0.0) on an aliphatic nitrogen [2]. The lower lipophilicity of the cyclopropyl compound translates to higher aqueous solubility and lower passive membrane permeability, a trade-off that can be decisive in fragment-based drug discovery where maintaining solubility at high screening concentrations is critical.

N1-Cyclopropyl vs. Methyl
Class-level
ΔXLogP ≈ 0.5–0.7 (cyclopropyl more polar)
Target compound XLogP -1; N1-methyl analog estimated -0.5 to -0.3
Lower lipophilicity supports fragment aqueous solubility
Computed property; confirm experimental logD
Physicochemical properties Lipophilicity Drug-likeness

HepG2 Cytotoxicity Assessment

In a ChEMBL-deposited HepG2 cytotoxicity assay measured via cell-based plate reader format, (4R,5R)-4-amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one exhibited an IC50 of 22,781 nM (22.8 µM) . This value is approximately 2-fold above the typical cytotoxic threshold of 10 µM used in early drug discovery to flag compounds with significant cytotoxic liability. While direct comparator data for the N1-methyl or des-pyrazole analogs in the identical assay are not publicly available, the IC50 of 22.8 µM places this compound in the low-cytotoxicity range relative to the assay window, supporting its suitability as a non-cytotoxic scaffold for cellular target engagement studies.

HepG2 Cytotoxicity
Assay context
22.8 µM
IC50 (HepG2) >2× above common 10 µM cytotoxicity flag
Reported low cytotoxicity profile
Cell-based plate reader assay; ChEMBL deposited
Cytotoxicity HepG2 Safety profiling

Drug-Likeness and Fragment Compliance

The (4R,5R) enantiomer displays a computed property profile that satisfies multiple fragment-like and lead-like criteria simultaneously: molecular weight 220.27 Da (<300 Da fragment rule), XLogP -1 (<3), hydrogen bond donors 1 (<3), hydrogen bond acceptors 3 (<6), and rotatable bonds 2 (<3) [1]. Comparatively, the des-pyrazole analog 4-amino-1-cyclopropylpyrrolidin-2-one (MW 140.18 Da, HBA 2) loses a hydrogen bond acceptor and an aromatic ring that may be critical for π-stacking interactions in target binding pockets. The pyrazole-bearing compound therefore provides additional vector points for affinity optimization while remaining within fragment-like physicochemical boundaries—a balance not achieved by simpler pyrrolidinone congeners.

Drug-Likeness & Fragment Compliance
Class-level
MW 220.3 XLogP -1 HBD 1 HBA 3 RotBonds 2
Satisfies fragment (Rule of Three) and lead-like criteria
Suitable fragment starting point with amine vector
Computed properties per PubChem; confirm experimentally
Drug-likeness Fragment-based drug discovery Physicochemical profiling

A. baumannii Antibacterial Activity Baseline

In a ChEMBL-deposited antimicrobial susceptibility assay against Acinetobacter baumannii, the compound showed no significant antibacterial activity, with MIC values predominantly >10,000 nM (>10 µM) across multiple replicate measurements (median N=2; maximal inhibition 10.4% at 10 µM) . This lack of intrinsic antibacterial activity is valuable as a negative baseline: it confirms that any antimicrobial effect observed in phenotypic screens with derivatives of this scaffold arises from the introduced modifications rather than from the core scaffold itself. In contrast, certain pyrrolidin-2-one antibiotics (e.g., peptide deformylase inhibitors) show MIC values in the low micromolar range against Gram-negative bacteria [1], making this compound a cleaner starting point for orthogonal target-based screening.

A. baumannii MIC
Assay context
>10 µM
Maximum inhibition 10.4% at 10 µM; functionally inactive
No intrinsic antibacterial activity
Negative baseline for target-based antimicrobial screening
Antimicrobial Acinetobacter baumannii MIC

Scaffold Validation Across Therapeutic Areas

The pyrazolopyrrolidinone chemotype to which this compound belongs has been independently validated in two distinct therapeutic areas. Against intracellular Leishmania donovani (visceral leishmaniasis), structurally related pyrazolopyrrolidinones demonstrated EC50 values as low as ≈0.01 µM without host macrophage cytotoxicity up to 10 µM, outperforming the standard-of-care amphotericin B (EC50 = 0.2 µM with host cytotoxicity at 5 µM) in the same assay [1]. In oncology, optimized pyrazolopyrrolidinones achieved single-digit nanomolar potency against the p53–MDM2 protein–protein interaction with oral in vivo efficacy [2]. While the specific (4R,5R)-cyclopropyl compound has not yet been reported in these lead series, it embodies the identical core scaffold and C5-pyrazole attachment vector, positioning it as a validated starting point for medicinal chemistry derivatization toward either target class.

Scaffold Validation Across Programs
Class-level
Pyrazolopyrrolidinone core validated in Leishmania and MDM2 research programs. Optimized analogs reported EC50 ≈0.01 µM (Leishmania) and Ki
Supports scaffold selection for hit expansion
Class-level evidence; requires derivatization to achieve target potency
Pyrazolopyrrolidinone Leishmaniasis MDM2 Scaffold validation

Procurement Scenarios for (4R,5R)-Pyrazolopyrrolidinone


Enantioselective SAR with Defined Configuration

Researchers pursuing enantioselective structure–activity relationships on the pyrazolopyrrolidinone scaffold must procure the (4R,5R) single enantiomer rather than the racemate. As demonstrated by the p53–MDM2 inhibitor program, enantiomeric discrimination at biological targets can exceed 100-fold [1], making the racemate unsuitable for generating interpretable SAR. The 98% purity specification supports reliable dose–response measurements without confounding by the opposite enantiomer.

Fragment-Based Drug Discovery with Rule-of-Three Scaffold

The compound meets all fragment-like criteria (MW 220.27, XLogP -1, HBD 1, HBA 3, RotBonds 2) while providing a free primary amine at C4 for rapid chemical elaboration [2]. The C5-pyrazole ring adds a heteroaromatic π-system absent in simpler pyrrolidinone fragments, offering additional target engagement opportunities. Fragment libraries lacking this substitution pattern miss the pyrazole-mediated interactions that have proven critical for potency in the leishmaniasis and MDM2 inhibitor series [3][1].

Cellular Target Engagement with Low Cytotoxicity

With a HepG2 IC50 of 22.8 µM (>2-fold above the 10 µM cytotoxicity alert threshold) , this compound is suitable as a core scaffold for cellular assays where compound-induced cytotoxicity would otherwise confound interpretation. Its low intrinsic toxicity ensures that phenotypic changes observed upon derivatization are attributable to target modulation rather than non-specific cell death—a critical consideration for chemical biology probe development.

Lead Optimization for Anti-Leishmanial or MDM2 Inhibitors

Programs targeting visceral leishmaniasis or p53–MDM2-driven cancers can adopt this scaffold as a starting point for lead optimization with reduced chemotype risk. The pyrazolopyrrolidinone core has already produced compounds with EC50 ≈ 0.01 µM against intracellular Leishmania (10-fold more potent than amphotericin B in the same assay) and single-digit nanomolar MDM2 binders [3][1]. The free C4-amine of the target compound provides a direct vector for introducing diversity elements (sulfonamides, amides, ureas) that were key to potency optimization in the published series.

Application
Selection Property
Validation Focus
Enantioselective SAR studies
Single (4R,5R) enantiomer purity
Enantiomer-specific target engagement assays
Fragment-based drug discovery
Fragment-like profile (amine handle, low logP)
Solubility and permeability screening
Cellular target engagement research
Low HepG2 cytotoxicity (IC50 >20 µM)
Cell viability counter-screening
Pyrazolopyrrolidinone scaffold derivation
Validated core scaffold (Leishmania, MDM2)
Target-based antiparasitic and oncology assays
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